molecular formula C15H17N3OS2 B2629756 prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate CAS No. 329266-66-2

prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate

Cat. No. B2629756
CAS RN: 329266-66-2
M. Wt: 319.44
InChI Key: UACZGXAQEPKXKH-UHFFFAOYSA-N
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Description

“Prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using single crystal X-ray diffraction (XRD) analysis . The various intermolecular interactions, including hydrogen bonding and π-ring interactions, stabilize the supramolecular assembly .

Scientific Research Applications

Organic Synthesis and Domino Annulation Reactions

The compound exhibits interesting reactivity in organic synthesis. Researchers have developed a novel divergent domino annulation reaction using prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones. This reaction leads to the formation of various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields . Prop-2-ynylsulfonium salts serve as C2 synthons, enabling the construction of a promising epoxide-fused skeleton from readily accessible starting materials.

Metal Complexation and Analytical Chemistry

The compound has found applications in metal complexation and analytical chemistry. It can be used for the extraction and spectrophotometric determination of metal ions . Its ability to form stable complexes with metal ions makes it valuable for detecting and quantifying trace amounts of metals in various samples.

Optoelectronic Devices and Thin Films

Researchers have explored the compound’s properties for optoelectronic applications. Thin films derived from this compound are essential in advanced electronic and optoelectronic devices, including:

Computational Studies and Docking

In addition to experimental work, computational studies have been conducted. The compound was docked with Ampicillin-CTX-M-15, revealing good binding interactions with targeted amino acids. The best binding score was −5.26 kcal/mol, indicating potential antimicrobial activity . Quantum parameter calculations using the Def2-SVPD basis set and B3LYP hybrid method showed agreement between experimental and theoretical results.

properties

IUPAC Name

prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-4-10-21-15(20)16-13-11(2)17(3)18(14(13)19)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACZGXAQEPKXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333662
Record name prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

329266-66-2
Record name prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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